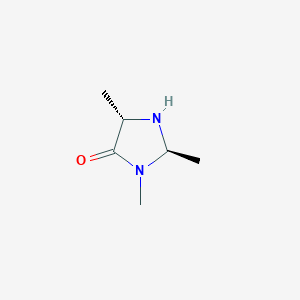(2R,5S)-2,3,5-trimethylimidazolidin-4-one
CAS No.: 834862-76-9
Cat. No.: VC8298136
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 834862-76-9 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (2R,5S)-2,3,5-trimethylimidazolidin-4-one |
| Standard InChI | InChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5+/m0/s1 |
| Standard InChI Key | ZXYYONQPJNODIJ-CRCLSJGQSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N([C@@H](N1)C)C |
| SMILES | CC1C(=O)N(C(N1)C)C |
| Canonical SMILES | CC1C(=O)N(C(N1)C)C |
Structural and Stereochemical Characteristics
The core structure of (2R,5S)-2,3,5-trimethylimidazolidin-4-one consists of a five-membered imidazolidinone ring, a saturated heterocycle containing two nitrogen atoms. The stereochemical designation (2R,5S) indicates that the methyl groups at positions 2 and 5 are arranged in specific spatial orientations, which are critical for its function as a chiral catalyst. Molecular modeling studies have demonstrated that the geminal dimethyl group at position 2 enforces a preferred iminium ion geometry during catalytic cycles, while the methyl group at position 5 influences π-facial shielding of the reactive intermediate .
Comparative Analysis of Related Imidazolidinones
Structurally analogous compounds, such as (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, share the imidazolidinone core but feature bulkier substituents. For example, the benzyl group in the latter increases molecular weight to 218.29 g/mol and alters physicochemical properties, including a predicted boiling point of 351°C and density of 1.044 g/cm³ . These modifications highlight how substituent variation tailors imidazolidinones for specific catalytic roles.
Synthetic Methodologies
Cyclization of Amino Amides
The synthesis of (2R,5S)-2,3,5-trimethylimidazolidin-4-one typically begins with amino acid precursors. A representative procedure involves:
-
Amino Amide Formation: Reacting L-phenylalanine methyl ester with methylamine to form an amino amide intermediate.
-
Cyclization: Refluxing the amino amide in acetone with a catalytic amount of p-toluenesulfonic acid (PTSA) to induce cyclization .
-
Salt Formation: Isolating the product as a hydrochloride salt via recrystallization from isopropanol, achieving yields up to 59% .
This method leverages the steric and electronic effects of the methyl groups to direct cyclization regioselectivity. Alternative pathways using Yb(OTf)₃ as a catalyst in chloroform have also been reported for related imidazolidinones, though yields vary depending on the substituents .
Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | L-Phenylalanine methyl ester | |
| Cyclization Solvent | Acetone | |
| Catalyst | PTSA | |
| Yield | Up to 59% | |
| Purification Method | Recrystallization (isopropanol) |
Physicochemical Properties
Experimental data for (2R,5S)-2,3,5-trimethylimidazolidin-4-one remain limited, but computational predictions and analogues provide insights:
The absence of melting/boiling point data underscores the need for further experimental characterization.
Applications in Asymmetric Catalysis
Diels-Alder Reactions
(2R,5S)-2,3,5-trimethylimidazolidin-4-one derivatives serve as organocatalysts in enantioselective Diels-Alder reactions. For example, MacMillan’s catalyst—a related imidazolidinone—achieves up to 90% enantiomeric excess (ee) in cycloadditions between α,β-unsaturated aldehydes and dienes . The geminal dimethyl group at position 2 enforces an s-cis iminium ion geometry, which enhances stereocontrol by shielding one face of the reactive intermediate .
Friedel-Crafts Alkylation
Phosphonylated imidazolidinones, such as those described in GAP (Group-Assisted Purification) chemistry, demonstrate recyclability in Friedel-Crafts reactions. These catalysts maintain >85% yield and ee over three cycles, attributed to their robust stereochemical framework .
Challenges and Future Directions
Despite its utility, the compound faces limitations:
-
Synthetic Scalability: Multi-step syntheses and moderate yields (e.g., 23–59%) hinder large-scale applications .
-
Data Gaps: Missing thermochemical data (e.g., melting point) complicate process optimization.
Future research should prioritize:
-
Streamlined Synthesis: Developing one-pot methodologies to improve efficiency.
-
Computational Modeling: Predicting properties to guide catalyst design.
-
Expanded Substrate Scope: Exploring new reaction classes beyond cycloadditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume